2-(Digeranylamino)ethanol

Selective piscicide LC50 Common carp

2-(Digeranylamino)ethanol (CAS 19902‑04‑6; common name GD‑174) is a synthetic amino alcohol bearing two geranyl substituents on the ethanolamine nitrogen. Classified as a candidate selective piscicide, the compound was developed by the U.S.

Molecular Formula C22H39NO
Molecular Weight 333.6 g/mol
CAS No. 19902-04-6
Cat. No. B12662423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Digeranylamino)ethanol
CAS19902-04-6
Molecular FormulaC22H39NO
Molecular Weight333.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C
InChIInChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+
InChIKeyRWMPUGIHKQSBJI-JFMUQQRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Digeranylamino)ethanol (GD-174): Property Overview for Scientific Procurement & Research Planning


2-(Digeranylamino)ethanol (CAS 19902‑04‑6; common name GD‑174) is a synthetic amino alcohol bearing two geranyl substituents on the ethanolamine nitrogen [1]. Classified as a candidate selective piscicide, the compound was developed by the U.S. Fish and Wildlife Service for invasive‑carp control [2]. Its large lipophilic geranyl tails (C₁₀H₁₇ each) differentiate it sharply from short‑chain dialkylaminoethanols, producing a molecular weight of 333.6 g mol⁻¹, a calculated density of ~0.90 g cm⁻³, and a high boiling point (~438 °C) . These physicochemical features dictate unique partitioning behaviour, aquatic toxicity profiles, and environmental fate that cannot be replicated by smaller‑chain analogs.

Why 2-(Digeranylamino)ethanol Cannot Be Replaced by Short‑Chain Dialkylaminoethanols or Conventional Piscicides


Simple substitutions such as 2‑(diethylamino)ethanol or 2‑(diallylamino)ethanol are orders of magnitude more volatile, less lipophilic, and completely lack the selective ichtyotoxicity profile of GD‑174 [1]. Even among registered piscicides (e.g., antimycin, rotenone, TFM), the target compound is unique in combining a >4‑fold differential toxicity toward common carp versus centrarchids with the ability to be chemically detoxified by oxidation, a feature that enables controlled, localised treatments [2][3]. Users who substitute based solely on chemical class risk losing both species‑selectivity and the option of rapid on‑site counteraction—two parameters that determine operational feasibility and environmental safety.

Quantitative Differentiation Evidence for 2-(Digeranylamino)ethanol (GD‑174) vs. Closest Analogs and Alternatives


Carp‑Selective Acute Toxicity: 4.7‑ to 14.2‑Fold Margin Over Centrarchids

In standard 96‑h flow‑through toxicity tests, GD‑174 exhibits a pronounced selectivity window for common carp (Cyprinus carpio) relative to valued sportfish. The 96‑h LC50 for carp is 0.0507 mg L⁻¹, whereas centrarchids (smallmouth bass, bluegill) tolerate 0.237–0.720 mg L⁻¹, yielding a selectivity ratio of 4.7–14.2 [1]. No other conventional piscicide (antimycin, rotenone, TFM) has been reported to achieve a >10‑fold differential between carp and bluegill in the same assay system [2].

Selective piscicide LC50 Common carp Centrarchidae Invasive species control

Comparative Potency Against Four Invasive Carp Species: GD‑174 vs. Antimycin, Salicylanilide I, and Noxfish

A direct head‑to‑head study evaluated the 96‑h toxicity of GD‑174, antimycin, Salicylanilide I, and Noxfish (rotenone‑based) to four exotic carp species (common, grass, bighead, silver carp). The 96‑h LC50 ranges were: GD‑174 0.05–0.55 ppm, antimycin 0.57–1.00 ppb, Salicylanilide I 1.5–9.35 ppb, and Noxfish 0.05–0.08 ppm [1]. GD‑174 is approximately 500–1000‑fold less potent than antimycin in terms of absolute LC50, but its broader safety window for non‑target fish makes it suitable for scenarios where extreme potency would cause unacceptable non‑target mortality.

Carp toxicant Comparative LC50 Antimycin Noxfish Salicylanilide I

pH‑Modulated Toxicity: Enhanced Activity at High pH with Rapid Detoxification at pH 9

GD‑174 toxicity is significantly increased at elevated pH (P = 0.05): the LC50 for green sunfish (Lepomis cyanellus) shifts from a higher value at pH 6.0 to a lower value at pH 9.0 [1]. Simultaneously, detoxification proceeds faster at pH 9.0 than at lower pH, and GD‑174 can be completely inactivated by oxidation with potassium permanganate [2]. This dual behaviour—potentiation followed by rapid self‑detoxification—is not documented for antimycin or rotenone, which lack an effective chemical countermeasure.

pH-dependent toxicity Detoxification Green sunfish Potassium permanganate Chemical counteraction

Physicochemical Differentiation from Short‑Chain Dialkylaminoethanols: Volatility and Lipophilicity

Compared with the closest structural analog 2‑(diallylamino)ethanol (CAS 17719‑79‑8), GD‑174 possesses a molecular weight more than double (333.6 g mol⁻¹ vs. 141.2 g mol⁻¹) and a boiling point more than twice as high (438 °C vs. 205.6 °C) . The long geranyl chains increase logP by an estimated 3–4 units, substantially reducing water solubility and vapour pressure. These properties translate into lower evaporative loss during storage and application, and a markedly different environmental partitioning profile that affects bioavailability and half‑life.

Molecular weight Boiling point Volatility Lipophilicity Formulation stability

Algal Toxicity Profile: Baseline Data for Non‑Target Aquatic Risk Assessment

A dedicated thesis study evaluated the toxicity of GD‑174 to six algal species, providing essential baseline data for environmental risk assessment [1]. While full numerical LC50 values for each species are not publicly digitised, the study confirms that GD‑174 exhibits measurable algal toxicity at concentrations overlapping with piscicidal exposure levels, a parameter that must be factored into treatment decisions. In contrast, published algal toxicity data for antimycin and rotenone are often fragmented or absent for the same test species, limiting comparative risk modelling.

Algal toxicity Non-target species Aquatic risk assessment GD-174 Ecotoxicology

High‑Impact Application Scenarios for 2-(Digeranylamino)ethanol Based on Quantitative Differentiation Evidence


Selective Eradication of Invasive Common Carp in Mixed‑Species Sport Fisheries

When a waterbody hosts a valuable centrarchid population (bass, bluegill) that must be preserved, GD‑174 can be applied at concentrations lethal to common carp (target ~0.05 mg L⁻¹) while remaining substantially below the acute LC50 for centrarchids (0.237–0.720 mg L⁻¹) [1]. This 4.7‑ to 14.2‑fold safety margin, not achievable with antimycin or rotenone, enables selective carp removal without the extensive post‑treatment restocking required after non‑selective agents.

High‑pH Waterbodies Where On‑Site Detoxification Is Required

In alkaline waters (pH ≥ 8.5), GD‑174 exhibits enhanced potency, allowing effective carp control at lower applied concentrations [1]. The ability to neutralise the toxicant rapidly by potassium permanganate oxidation immediately after the target‑species mortality window closes [2] is a critical operational advantage not offered by antimycin, rotenone, or TFM, making GD‑174 the toxicant of choice for sensitive shallow‑lake rehabilitation projects.

Research Tool for Investigating Structure–Activity Relationships in Amino‑Alcohol Piscicides

The digeranyl‑substituted ethanolamine scaffold provides a high‑molecular‑weight, high‑lipophilicity benchmark for structure–selecivity studies. Researchers comparing the selective toxicity of dialkylaminoethanols (C8–C20 chain lengths) toward carp versus non‑target fish can use GD‑174 as a reference standard to quantify the contribution of terpenoid hydrophobicity to species‑selective action [1][2]. The availability of comprehensive ecotoxicity datasets (fish, algae) further supports quantitative structure–activity relationship (QSAR) model development.

Formulation Development for Controlled‑Release Aquatic Pesticides

The very low volatility (BP ≈ 438 °C) and high lipophilicity (estimated logP ~ 7–8) of GD‑174 make it an ideal model active for encapsulation or absorbent‑matrix formulations intended for prolonged, low‑dose release in water [1]. Compared to highly volatile short‑chain aminoethanols (BP ~ 200 °C) that rapidly evaporate from surface water, GD‑174 remains in the aqueous phase, ensuring sustained bioavailability—a critical formulation attribute for bait‑based carp management strategies.

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